6-Bromo-8-chloro-1,2-dihydroquinolin-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one typically involves the bromination and chlorination of quinolin-2-one derivatives. One common method includes the reaction of 6-bromoquinolin-2-one with a chlorinating agent under controlled conditions . The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product . The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Halogen substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Quinolin-2,4-dione derivatives.
Reduction: Dihydroquinolinone derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-8-chloro-1,2-dihydroquinolin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes . For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison: 6-Bromo-8-chloro-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency in certain biological assays and offer different reactivity in synthetic applications .
Biological Activity
6-Bromo-8-chloro-1,2-dihydroquinolin-2-one is a synthetic compound with the molecular formula C10H7BrClNO and a molecular weight of 272.5 g/mol. This compound is notable for its bicyclic structure, which incorporates both bromine and chlorine substituents, contributing to its unique chemical properties. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound against certain pathogens have been reported to be as low as 5.4 μg/mL, indicating potent activity.
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 5.4 |
Staphylococcus albus | 6.4 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including murine leukemia P-388 cells, with an IC50 value of approximately 2.56 μg/mL . This suggests that it may serve as a lead compound in the development of new anticancer therapies.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit certain enzymes and proteins involved in critical cellular processes, which may contribute to its antimicrobial and anticancer effects.
Study on Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound effectively reduced bacterial viability in a concentration-dependent manner.
Anticancer Evaluation
In another investigation, the compound was tested against various cancer cell lines using MTT assays to assess cell viability. The findings revealed that treatment with this compound led to significant reductions in cell proliferation, particularly in breast cancer (MCF-7) and leukemia cell lines.
Comparison with Similar Compounds
The unique substitution pattern of this compound differentiates it from other quinoline derivatives. For instance:
Compound Name | Molecular Formula | Key Features |
---|---|---|
6-Bromo-7-chloro-3,4-dihydroquinolin-2-one | C9H7BrClNO | Different positioning of halogens |
6-Bromo-8-fluoroquinolin-2-one | C10H7BrFNO | Fluorine substitution instead of chlorine |
6-Bromo-8-methylquinolin-2-one | C11H10BrN | Methyl group addition |
These comparisons highlight how variations in substitution can influence biological activity and pharmacological profiles.
Properties
IUPAC Name |
6-bromo-8-chloro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIPPGGSXPKBAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=C(C=C21)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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